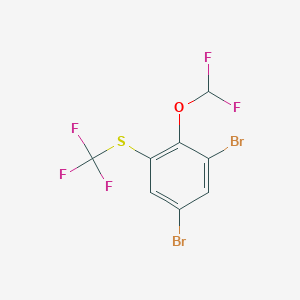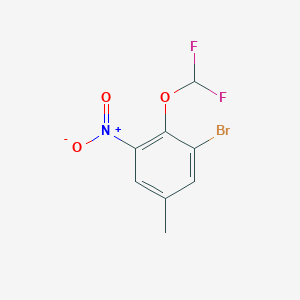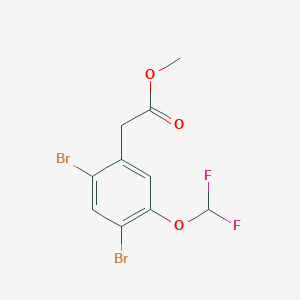
1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene
Vue d'ensemble
Description
1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene, also known as 1,5-DCFTB, is a versatile and useful synthetic compound. It is a halogenated aromatic compound that is widely used in various scientific research applications due to its unique properties. It is a colorless, odorless, and non-toxic compound that can be easily synthesized and manipulated in the laboratory. This compound has a wide range of applications in the field of organic chemistry and biochemistry. In
Applications De Recherche Scientifique
1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is used in various scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in chromatography. It is also used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is used in the synthesis of fluorinated polymers, which have a wide range of applications in the field of electronics, optics, and medicine.
Mécanisme D'action
1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is an organofluorine compound that is used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is a versatile compound that can be used to synthesize a wide range of compounds. The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is based on the ability of the compound to act as a nucleophile, which allows it to react with electrophiles and form covalent bonds. The reaction of 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene with electrophiles is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and a strong acid, such as hydrochloric acid or sulfuric acid.
Biochemical and Physiological Effects
1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is a non-toxic compound that is not known to have any adverse biochemical or physiological effects. It is a colorless, odorless compound that is not known to have any adverse effects on the environment. Additionally, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is not known to cause any skin or eye irritation and is not known to be a skin or eye sensitizer.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene has several advantages for laboratory experiments. It is a non-toxic compound that can be easily synthesized and manipulated in the laboratory. Additionally, it is a versatile compound that can be used to synthesize a wide range of compounds. However, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is a reactive compound and should be handled with caution. It is also a flammable compound and should be stored in a cool, dry place away from sources of heat and ignition.
Orientations Futures
1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is a versatile and useful compound that has a wide range of applications in the field of organic chemistry and biochemistry. There is potential for the use of 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene can be used as a catalyst in polymerization reactions, which could lead to the development of new materials with improved properties. Furthermore, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene can be used in the synthesis of fluorinated polymers, which could lead to the development of new materials with improved optical, electrical, and mechanical properties. Finally, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene could be used in the synthesis of biocompatible materials, which could lead to the development of new materials for use in medical devices and implants.
Propriétés
IUPAC Name |
1,5-dichloro-2-fluoro-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWYFZZBDFNJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















